benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
Description
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (CAS: 1461707-84-5) is a synthetic organic compound with the molecular formula C₁₇H₂₁N₃O₄ and a molecular weight of 331.37 g/mol. Its structure features a 5,7-diazaspiro[3.4]octane-6,8-dione core, a propyl linker, and a benzyl carbamate group.
Properties
IUPAC Name |
benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-14-17(8-4-9-17)19-15(22)20(14)11-5-10-18-16(23)24-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,23)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQWEIRFGOPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway:
- Precursor Preparation: An amino ketone or amino acid derivative is prepared with functional groups amenable to cyclization.
- Cyclization: The precursor undergoes intramolecular cyclization, often facilitated by acid or base catalysis, to form the spirocyclic ring system.
- Oxidation: The dioxo groups at positions 6 and 8 are introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium-based reagents.
Conditions:
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Catalyst: Acidic or basic catalysts, depending on the specific precursor.
- Temperature: Elevated temperatures (e.g., 80-120°C) to promote cyclization.
Formation of the Carbamate Group
The final step involves attaching the benzyl carbamate moiety:
Reaction:
- The amino-functionalized intermediate reacts with benzyl chloroformate (benzyl chloroformate, BnOCOCl) in the presence of a base such as triethylamine.
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate.
Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Reagents: Benzyl chloroformate, triethylamine (TEA).
Example Procedure:
A solution of the amino intermediate in DCM is cooled to 0°C, then benzyl chloroformate and triethylamine are added dropwise. The mixture is stirred for several hours, then washed, dried, and purified via chromatography.
Purification and Characterization
The crude product is purified using column chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.
Data Table Summarizing the Preparation Methods
| Step | Reaction Type | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization | Amino ketone derivative | DMF/THF | 80-120°C, acid/base catalysis | Form spirocyclic core |
| 2 | Linker attachment | Alkyl halide/nitrile | DMF/ACN | Room temp to 50°C | Attach propyl chain |
| 3 | Carbamate formation | Benzyl chloroformate | DCM/THF | 0-25°C | Attach benzyl carbamate group |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the spirocyclic ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate serves as an important intermediate in organic synthesis. Its unique spirocyclic structure allows for the development of new synthetic methodologies. The compound can undergo various reactions such as:
- Oxidation : Can lead to the formation of benzyl alcohol or benzaldehyde derivatives.
- Reduction : Targets carbonyl groups in the spirocyclic ring.
- Substitution : Participates in nucleophilic substitution reactions at the carbamate group.
These reactions enable the synthesis of more complex molecules, expanding its utility in organic chemistry research.
The compound has potential applications in pharmacological research due to its interactions with biological molecules. Its ability to inhibit enzymes and bind proteins makes it a candidate for studying:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : Its structure allows it to interact with hydrophobic pockets within proteins, potentially modulating their functions.
Research indicates that compounds with similar structures have shown promise in drug development and therapeutic applications.
Material Science
In material science, this compound can be explored for:
- Polymer Development : Its unique chemical properties may contribute to the creation of new polymers with specific functionalities.
- Coatings and Adhesives : The compound could enhance the performance characteristics of coatings and adhesives due to its reactivity.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound against various target enzymes. Results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Synthesis of Novel Polymers
In another research effort, the compound was utilized as a building block in synthesizing novel polymeric materials. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, highlighting the compound's versatility in material science applications.
Mechanism of Action
The mechanism by which benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate exerts its effects depends on its interaction with molecular targets. The spirocyclic structure and functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The benzyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:
Structural and Functional Differences
- Spirocyclic vs. Fused Rings: The target compound’s diazaspiro[3.4]octane core imposes conformational restraint, contrasting with the planar quinazolinone (compound 4) or fused pyrrolo-pyrrole (compound 6) systems. This rigidity may improve target selectivity in enzyme inhibition .
- Carbamate Substituents : The benzyl group in the target compound enhances lipophilicity (predicted logP >2) compared to tert-butyl derivatives (compound in ), which may influence membrane permeability .
Research Implications and Gaps
- Biological Activity: No direct data exists for the target compound, but structurally related spirocycles are explored as protease inhibitors or kinase modulators. Comparative studies with quinazolinone derivatives (e.g., compound 4) could elucidate scaffold-specific activity .
- Optimization Opportunities : Replacing the benzyl group with bioisosteres (e.g., p-fluorobenzyl) may balance lipophilicity and metabolic stability.
Biological Activity
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. Its molecular formula is C17H21N3O4, with a molecular weight of 331.4 g/mol. This compound has garnered attention in pharmacological research due to its interactions with biological molecules, particularly in the context of enzyme inhibition and protein binding.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate functional group, which is further linked to a spirocyclic ring system containing nitrogen atoms. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | Benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate |
| CAS Number | 1461707-84-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure enables binding to hydrophobic pockets within proteins, while the carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. Such interactions may lead to inhibition of enzymatic activity or modulation of receptor functions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticonvulsant Activity : Similar compounds have shown promise as anticonvulsants in animal models. For instance, studies on related compounds demonstrated efficacy in models of drug-resistant epilepsy and other seizure types .
- Enzyme Inhibition : The potential for enzyme inhibition is significant due to the compound's structural features that allow it to interact with active sites on enzymes.
- Antitumor Properties : Some derivatives have been explored for their antitumor activities, suggesting that modifications to the spirocyclic core could enhance therapeutic effects against certain cancers.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of compounds related to this compound:
- A study identified related compounds as effective in various seizure models, indicating broad-spectrum anticonvulsant properties .
- In vitro studies demonstrated favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for similar compounds, showing good permeability and metabolic stability .
Q & A
Q. What are the common synthetic routes for benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including carbamate formation and spirocyclic ring assembly. For example, benzyl carbamate derivatives are often synthesized via activation of intermediates with reagents like sulfur trioxide-pyridine complex in dichloromethane/DMSO, followed by crystallization (e.g., 76% yield achieved under controlled conditions) . Optimization strategies include:
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify spirocyclic motifs and carbamate linkages (e.g., δ ~4.26 ppm for CH in similar carbamates) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves spirocyclic conformations and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity of the 6,8-dioxo-5,7-diazaspiro[3.4]octane core?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties of the spirocyclic core, such as ring strain and nucleophilic sites.
- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological systems (e.g., aqueous vs. lipid environments) .
- Docking studies : Evaluates binding affinity to targets like androgen receptors, leveraging structural analogs (e.g., ABM-11 in ) .
Q. How can crystallographic challenges (e.g., twinning or disorder) in spirocyclic compounds be addressed during refinement?
Methodological Answer:
Q. What mechanistic insights exist for the biological activity of this compound, particularly in targeted protein degradation?
Methodological Answer: The diazaspiro moiety may act as a warhead in proteolysis-targeting chimeras (PROTACs). Key steps include:
- Binding assays : Surface plasmon resonance (SPR) quantifies interactions with E3 ligases or receptors .
- Cellular degradation assays : Western blotting measures target protein depletion (e.g., AR degradation in ) .
- Metabolite profiling : LC-MS identifies oxidative metabolites affecting stability .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields or purity levels?
Methodological Answer:
- Reproducibility checks : Validate protocols using identical reagents (e.g., N-ethyl-diisopropylamine purity in ) .
- HPLC-MS analysis : Quantify impurities (e.g., apalutamide-related degradants in ) .
- Cross-lab validation : Collaborative studies using standardized conditions (e.g., IUCr guidelines in ) .
Q. Are there conflicting reports on the stability of the carbamate group under physiological conditions?
Methodological Answer:
- pH-dependent studies : Monitor hydrolysis via UV-Vis or F NMR (if trifluoromethyl groups are present) .
- Comparative stability assays : Contrast with tert-butyl or benzyl carbamate analogs (e.g., ) .
- Accelerated stability testing : High-temperature/humidity chambers simulate degradation pathways .
Structural and Functional Analogues
Q. What lessons can be drawn from structurally related compounds (e.g., JNJ-63576253 or ABM-11) for optimizing this molecule?
Methodological Answer:
- SAR studies : Modify the propyl linker length or spirocyclic substituents to enhance solubility/bioavailability (e.g., pyridin-3-yl in ) .
- Crystallographic comparisons : Overlay structures with analogs to identify conserved binding motifs .
- Toxicity profiling : Assess off-target effects using in vitro cytotoxicity assays .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
